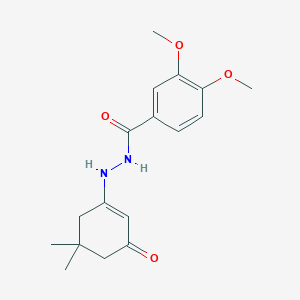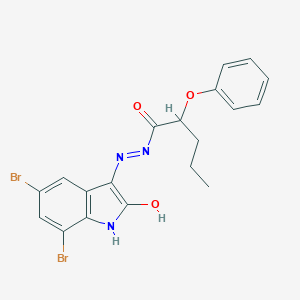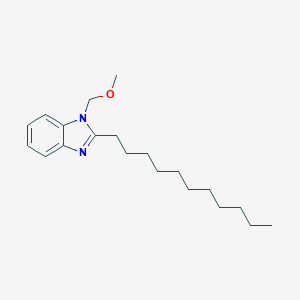![molecular formula C22H20FN3O B383081 1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one CAS No. 446270-14-0](/img/structure/B383081.png)
1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one, also known as WIN 55,212-2, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties. The purpose of
作用机制
1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one 55,212-2 acts as a partial agonist at both the CB1 and CB2 cannabinoid receptors. These receptors are part of the endocannabinoid system, which plays a role in a variety of physiological processes, including pain sensation, inflammation, and neuroprotection. By binding to these receptors, this compound 55,212-2 is able to modulate their activity, resulting in the pharmacological effects observed.
Biochemical and Physiological Effects:
This compound 55,212-2 has been shown to exhibit a range of biochemical and physiological effects. In addition to its analgesic, anti-inflammatory, and neuroprotective properties, the compound has been shown to exhibit anticonvulsant and anxiolytic properties. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, suggesting that it may have potential as a treatment for psychiatric disorders such as depression and anxiety.
实验室实验的优点和局限性
One advantage of using 1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one 55,212-2 in lab experiments is its well-documented pharmacological profile. The compound has been extensively studied in animal models, and its mechanism of action is well understood. In addition, the compound is relatively stable and easy to synthesize, making it a convenient tool for researchers. However, one limitation of using this compound 55,212-2 is its potential for off-target effects. As a partial agonist at the CB1 and CB2 receptors, the compound may also interact with other receptors, leading to unintended effects.
未来方向
There are several potential future directions for research on 1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one 55,212-2. One area of interest is the development of more selective CB1 and CB2 receptor agonists, which may exhibit fewer off-target effects. Another area of interest is the development of novel formulations of the compound, such as liposomal or nanoparticle-based formulations, which may improve its pharmacokinetic properties. Finally, further research is needed to explore the potential therapeutic applications of this compound 55,212-2 in a variety of disease states, including pain, inflammation, and neurodegenerative diseases.
合成方法
1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one 55,212-2 can be synthesized using a variety of methods, including the condensation of 4-fluorobenzaldehyde with piperazine, followed by a reaction with 3-oxo-2,3-dihydrobenzo[c][1]indol-1-yl chloride. Alternatively, the compound can be synthesized using a palladium-catalyzed coupling reaction between 4-fluorobenzyl chloride and piperazine, followed by a reaction with 3-oxo-2,3-dihydrobenzo[c][1]indol-1-yl chloride.
科学研究应用
1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one 55,212-2 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic properties in a variety of animal models, including models of neuropathic pain, inflammatory pain, and cancer pain. In addition, this compound 55,212-2 has been shown to exhibit anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory conditions such as arthritis and multiple sclerosis. The compound has also been shown to exhibit neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]benzo[cd]indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O/c23-17-7-9-18(10-8-17)25-13-11-24(12-14-25)15-26-20-6-2-4-16-3-1-5-19(21(16)20)22(26)27/h1-10H,11-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEUNCVHQQMNSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B383002.png)
![2-chloro-N-[6-(2-{2-nitrobenzylidene}hydrazino)-6-oxohexyl]benzamide](/img/structure/B383004.png)
![2-bromo-N-{3-[2-(1-{4-nitrophenyl}ethylidene)hydrazino]-3-oxopropyl}benzamide](/img/structure/B383005.png)

![N'-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenoxy)pentanohydrazide](/img/structure/B383007.png)
![3-allyl-5-(5-methyl-2-furyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383010.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(4-chloro-2-methylphenoxy)propanohydrazide](/img/structure/B383012.png)
![4-(2-Methoxyphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B383014.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(methoxymethyl)-1H-benzimidazole](/img/structure/B383017.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B383021.png)
![2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole](/img/structure/B383022.png)
![1-allyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B383024.png)
